molecular formula C7H11NO5 B1582305 Dimethyl acetamidomalonate CAS No. 60187-67-9

Dimethyl acetamidomalonate

Cat. No.: B1582305
CAS No.: 60187-67-9
M. Wt: 189.17 g/mol
InChI Key: CHQXZPUFDGYORW-UHFFFAOYSA-N
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Description

Dimethyl acetamidomalonate is an organic compound that is commonly used in the synthesis of amino acids and other biologically active molecules. It is a derivative of malonic acid, with an acetamido group and two methyl ester groups attached to the central carbon atom. This compound is of significant interest in organic chemistry due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl acetamidomalonate typically involves the following steps:

    Preparation of Dimethyl Malonate: Dimethyl malonate is prepared by esterification of malonic acid with methanol in the presence of an acid catalyst.

    Formation of Isonitrosomalonate: Dimethyl malonate is then reacted with sodium nitrite and acetic acid to form dimethyl isonitrosomalonate.

    Reduction and Acetylation: The isonitrosomalonate is reduced using zinc powder in glacial acetic acid and acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves:

    Large-scale Esterification: Using industrial reactors for the esterification of malonic acid with methanol.

    Controlled Addition of Sodium Nitrite: Ensuring precise temperature control and addition rates to form isonitrosomalonate.

    Efficient Reduction and Acetylation: Utilizing continuous flow reactors for the reduction and acetylation steps to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl acetamidomalonate undergoes several types of chemical reactions, including:

    Alkylation: The compound can be alkylated at the methylene group between the ester groups.

    Hydrolysis: Both the ester and amide groups can be hydrolyzed under acidic or basic conditions.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form various products.

Common Reagents and Conditions

    Alkylation: Typically performed using alkyl halides in the presence of a strong base such as sodium ethoxide.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Decarboxylation: Usually carried out by heating the compound in the presence of a catalyst.

Major Products

    Alkylation: Produces substituted malonates.

    Hydrolysis: Yields malonic acid derivatives and acetamide.

    Decarboxylation: Forms various carboxylic acids and amines.

Scientific Research Applications

Dimethyl acetamidomalonate is widely used in scientific research due to its versatility. Some of its applications include:

    Synthesis of Amino Acids: It serves as a precursor in the synthesis of both natural and unnatural amino acids.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients, particularly in the development of drugs for neurological disorders.

    Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.

    Industrial Chemistry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of dimethyl acetamidomalonate involves its reactivity as a nucleophile and its ability to form stable intermediates. The compound can undergo nucleophilic substitution reactions, where the acetamido group acts as a leaving group. Additionally, the ester groups can participate in various condensation and hydrolysis reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl acetamidomalonate: Similar structure but with ethyl ester groups instead of methyl.

    Dimethyl malonate: Lacks the acetamido group, making it less reactive in certain types of reactions.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.

Uniqueness

Dimethyl acetamidomalonate is unique due to the presence of both acetamido and ester groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of complex molecules, where selective reactions are required.

Properties

IUPAC Name

dimethyl 2-acetamidopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(6(10)12-2)7(11)13-3/h5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQXZPUFDGYORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303210
Record name dimethyl acetamidomalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60187-67-9
Record name 60187-67-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl acetamidomalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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